N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone
Overview
Description
N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone: is a chemical compound with the molecular formula C₂₇H₂₃N₃ . It is a derivative of carbazole, an aromatic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone typically involves the reaction of N-ethylcarbazole-3-carbaldehyde with diphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 9-Ethylcarbazole-3-carbaldehyde diphenylhydrazone
- N-Ethylcarbazole-3-aldehyde N,N-diphenylhydrazone
Uniqueness: N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
N-Ethylcarbazole-3-carbaldehyde diphenylhydrazone (ECDC) is a compound derived from carbazole, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of ECDC, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
ECDC has the molecular formula and is synthesized through the reaction of N-ethylcarbazole-3-carbaldehyde with diphenylhydrazine. This synthesis typically occurs under controlled conditions to ensure high yield and purity, making it suitable for both laboratory and industrial applications .
The biological activity of ECDC is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme and receptor activities, leading to various biological effects. Notably, ECDC's mechanism includes:
- Induction of Apoptosis : ECDC promotes apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death .
- Inhibition of Cell Proliferation : The compound has demonstrated effectiveness in inhibiting the growth of various cancer cell lines, including melanoma and lung carcinoma .
- Activation of p53 Pathway : ECDC enhances the phosphorylation of p53, a tumor suppressor protein that plays a significant role in regulating the cell cycle and apoptosis .
Biological Activities
ECDC exhibits a range of biological activities, which can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anticancer | Inhibits growth in melanoma and lung carcinoma cells. |
Neuroprotective | Potential protective effects against neuronal injury. |
Antioxidative | Scavenges free radicals, reducing oxidative stress. |
Case Studies
-
Antitumor Activity in Melanoma :
A study evaluated the effects of ECDC on melanoma cells, revealing that it selectively inhibited the growth of both BRAF-mutated and wild-type melanoma cells while sparing normal melanocytes. The compound induced apoptosis through caspase activation and enhanced p53 signaling pathways . -
Cytotoxicity Against Lung Carcinoma :
Research demonstrated that ECDC exhibited significant cytotoxic effects on A549 lung carcinoma cells with an IC50 value indicating potent activity (IC50 = 5.9 µg/mL). This suggests its potential as a therapeutic agent against lung cancer . -
Neuroprotective Effects :
Investigations into neuroprotective properties showed that ECDC could protect neuronal cells from glutamate-induced injury, highlighting its potential for treating neurodegenerative diseases .
Research Findings
Recent studies have reinforced the importance of N-substituted carbazole derivatives like ECDC in medicinal chemistry. These compounds have been linked to various therapeutic applications due to their diverse biological activities:
Properties
CAS No. |
73276-70-7 |
---|---|
Molecular Formula |
C27H23N3 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C27H23N3/c1-2-29-26-16-10-9-15-24(26)25-19-21(17-18-27(25)29)20-28-30(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-20H,2H2,1H3/b28-20- |
InChI Key |
CEAPHJPESODIQL-RRAHZORUSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51 |
Key on ui other cas no. |
73276-70-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.